molecular formula C12H13N3S2 B1682882 Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- CAS No. 149485-30-3

Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-

Cat. No.: B1682882
CAS No.: 149485-30-3
M. Wt: 263.4 g/mol
InChI Key: ANUSGJXVCFPWMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-73497 involves the reaction of phenethylamine with thiazole-2-thiol in the presence of a suitable base. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final thiourea compound . Industrial production methods for LY-73497 have not been extensively documented, but the synthesis generally follows standard organic synthesis protocols involving purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

LY-73497 undergoes several types of chemical reactions, including:

Mechanism of Action

LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.

Comparison with Similar Compounds

LY-73497 is similar to other reverse transcriptase inhibitors such as zidovudine, lamivudine, and efavirenz. it is unique in its specific chemical structure, which includes a phenethyl and thiazolyl group linked by a thiourea moiety. This structure provides distinct binding properties and potential advantages in terms of efficacy and resistance profiles . Other similar compounds include:

Properties

CAS No.

149485-30-3

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16)

InChI Key

ANUSGJXVCFPWMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2

Isomeric SMILES

C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2

Appearance

Solid powder

149485-30-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 73497
LY-73497
LY73497
N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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